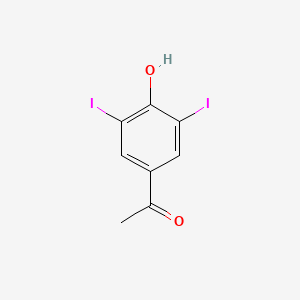
1-(4-Hydroxy-3,5-diiodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3,5-diiodophenyl)ethanone is an organic compound with the molecular formula C8H6I2O2 and a molecular weight of 387.94 g/mol It is characterized by the presence of two iodine atoms, a hydroxyl group, and an ethanone group attached to a benzene ring
Preparation Methods
The synthesis of 1-(4-Hydroxy-3,5-diiodophenyl)ethanone typically involves the iodination of 4-hydroxyacetophenone. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The process can be summarized as follows:
Iodination of 4-hydroxyacetophenone:
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding ketone or carboxylic acid
-
Reduction: : The ethanone group can be reduced to an alcohol.
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Room temperature
Products: Corresponding alcohol
-
Substitution: : The iodine atoms can be substituted with other functional groups.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Room temperature or slightly elevated temperatures
Products: Corresponding substituted products
Scientific Research Applications
1-(4-Hydroxy-3,5-diiodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be radio-labeled for imaging and therapeutic purposes.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-diiodophenyl)ethanone depends on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of iodine atoms can facilitate the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-diiodophenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethoxyacetophenone: Similar structure but with methoxy groups instead of iodine atoms. It has different chemical reactivity and applications.
4-Hydroxy-3,5-dibromoacetophenone:
4-Hydroxy-3,5-dichloroacetophenone: Contains chlorine atoms, which also alter its chemical properties and uses.
The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-hydroxy-3,5-diiodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFGLSZQQVJKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)
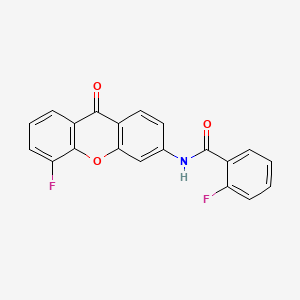
![N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide](/img/structure/B2526447.png)
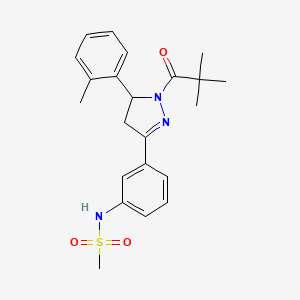
![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2526450.png)
![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)
![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)
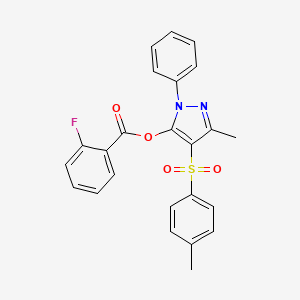

![3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2526457.png)
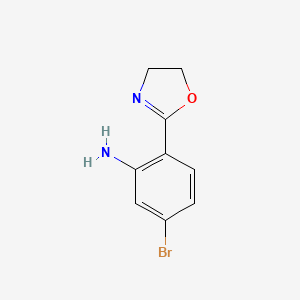
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2526462.png)
![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)
